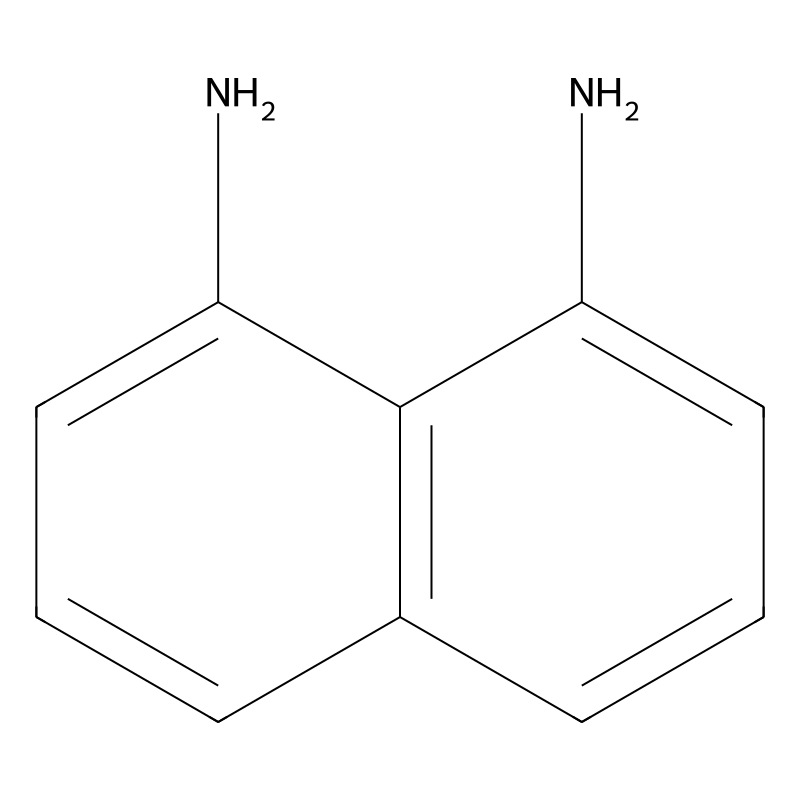1,8-Diaminonaphthalene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Nitrite ions play a crucial role in various biological processes, and their detection is essential in numerous scientific fields, including:
- Environmental monitoring: Nitrite contamination in water bodies can pose a threat to human and aquatic life. 1,8-DAN serves as a reliable and sensitive method for monitoring nitrite levels in environmental water samples .
- Food science: Nitrites are commonly employed as food preservatives, and their residual levels need to be monitored for safety purposes. 1,8-DAN provides a valuable tool for analyzing nitrite content in various food products .
- Biological research: Nitrite signaling pathways are involved in diverse physiological processes. 1,8-DAN facilitates the investigation of these pathways by enabling the detection and measurement of nitrite concentrations in biological samples .
1,8-Diaminonaphthalene is an organic compound with the molecular formula C₁₀H₈N₂. It is classified as one of several isomeric naphthalenediamines and appears as a colorless solid that tends to darken upon exposure to air due to oxidation processes. This compound serves as a precursor for various commercial pigments and has garnered attention for its diverse chemical properties and applications in organic synthesis .
- Formation of Phthaloperinones: When treated with phthalic anhydride derivatives, 1,8-diaminonaphthalene converts into phthaloperinones, which are significant in dye production .
- Coupling Reactions: It can undergo coupling reactions with ethyl aroylpyrovate derivatives to produce perimidine compounds, which have shown antimicrobial activity .
- Suzuki-Miyaura Cross-Coupling: This compound can also be involved in cross-coupling reactions with arylboronic acids, facilitating the formation of complex organic molecules .
Research indicates that 1,8-diaminonaphthalene exhibits notable biological activity. Studies have demonstrated its antimicrobial properties, particularly in derivatives formed through specific reactions. For instance, several perimidine derivatives synthesized from 1,8-diaminonaphthalene were found to be more potent than standard reference drugs against various microbial strains . This suggests potential applications in pharmaceutical development.
The primary synthesis method for 1,8-diaminonaphthalene involves the following steps:
- Nitration: The starting material, 1-nitronaphthalene, is nitrated to produce a mixture of isomers.
- Reduction: The resulting 1,8-dinitronaphthalene is then reduced to yield 1,8-diaminonaphthalene.
- Further Modifications: This compound can be further modified through various
1,8-Diaminonaphthalene finds applications across multiple fields:
- Pigment Production: It serves as a precursor for commercial pigments used in dyes and coatings.
- Pharmaceuticals: Its derivatives are explored for antimicrobial and antifungal activities.
- Organic Synthesis: The compound is utilized in the synthesis of complex organic molecules and materials in research and industry .
Interaction studies involving 1,8-diaminonaphthalene focus on its reactivity with various π-acceptors and other electrophiles. These studies help elucidate the mechanisms behind its chemical behavior and potential applications in materials science . Computational studies using software like Gaussian09 have been employed to optimize reaction pathways and predict product stability .
Several compounds share structural similarities with 1,8-diaminonaphthalene. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,5-Diaminonaphthalene | C₁₀H₈N₂ | Different isomeric form; used in similar applications |
| 2,6-Diaminotoluene | C₇H₈N₂ | Exhibits different reactivity patterns due to methyl group |
| Naphthalenediol | C₁₀H₈O₂ | Hydroxyl groups alter solubility and reactivity |
Uniqueness of 1,8-Diaminonaphthalene:
- The positioning of amino groups at the 1 and 8 positions on the naphthalene ring confers unique reactivity compared to other isomers.
- Its ability to form specific derivatives that exhibit biological activity sets it apart from structurally similar compounds.
Physical Description
XLogP3
LogP
Melting Point
UNII
GHS Hazard Statements
H302 (98.46%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (98.46%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H351 (81.54%): Suspected of causing cancer [Warning Carcinogenicity];
H400 (12.31%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (24.62%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Irritant;Health Hazard;Environmental Hazard
Other CAS
Wikipedia
Biological Half Life
General Manufacturing Information
1,8-Naphthalenediamine: ACTIVE








